1,5,15-Tri-O-methylmorindol is primarily extracted from the roots and fruits of Morinda citrifolia. This plant has been traditionally used in various cultures for its medicinal properties. The compound's chemical structure is represented by the formula and it has a molecular weight of approximately 328.3 g/mol .
The synthesis of 1,5,15-Tri-O-methylmorindol can be achieved through various organic chemistry techniques. While specific synthetic pathways may vary, the general methods include:
The molecular structure of 1,5,15-Tri-O-methylmorindol features three methoxy groups attached to an anthraquinone backbone. The structural representation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
1,5,15-Tri-O-methylmorindol participates in several chemical reactions typical of anthraquinones:
The mechanism of action of 1,5,15-Tri-O-methylmorindol is primarily linked to its anti-inflammatory properties. It exerts its effects through:
Studies have demonstrated that 1,5,15-Tri-O-methylmorindol significantly reduces levels of pro-inflammatory cytokines in vitro .
1,5,15-Tri-O-methylmorindol has several promising applications in scientific research:
1,5,15-Tri-O-methylmorindol is a specialized anthraquinone derivative with the molecular formula C₁₈H₁₆O₆ and a molecular weight of 328.32 g/mol [1]. This places it among the medium-molecular-weight anthraquinones in the Morinda citrifolia phytochemical profile. The compound's structure features a tricyclic anthraquinone core with three methoxy (-OCH₃) groups attached at positions C-1, C-5, and C-15, accounting for its methylated nature and hydrophobic character [6]. The molecular architecture positions it as a significant intermediate in the biosynthesis of more complex anthraquinones within the Rubiaceae family [3].
Table 1: Fundamental Molecular Characteristics of 1,5,15-Tri-O-methylmorindol
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆O₆ |
Molecular Weight (g/mol) | 328.32 |
Carbon Content | 65.85% |
Hydrogen Content | 4.91% |
Oxygen Content | 29.24% |
The systematic IUPAC name for this compound is 1,5,15-trimethoxy-9,10-anthracenedione, reflecting its anthraquinone backbone with methoxy substitutions at three specific positions [6]. The stereochemical configuration is defined by its planar anthraquinone core, which creates a rigid, conjugated system influencing its spectral properties and biological interactions. The methoxy groups at C-1 and C-5 occupy para-positions relative to the carbonyl groups, while the C-15 methoxy group (traditionally numbered as part of the anthraquinone system) contributes to electronic delocalization across the quinonoid system [3]. This specific substitution pattern differentiates it from similar methylated anthraquinones like damnacanthal or morindone-5-methylether [2].
1,5,15-Tri-O-methylmorindol exhibits characteristic anthraquinone properties:
In Morinda citrifolia (noni), anthraquinones primarily originate from the polyketide pathway rather than the shikimate pathway common in other plant families [5]. This pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, forming an octaketide chain that undergoes aldol cyclization to yield chrysophanol as the foundational anthraquinone [7]. Subsequent oxidative modifications introduce hydroxyl groups at various positions, creating precursors such as alizarin and nordamnacanthal. In the Rubiaceae family specifically, including Morinda species, these anthraquinones accumulate predominantly in root tissues, where they function as phytoalexins against soil pathogens [5]. 1,5,15-Tri-O-methylmorindol represents a branch point intermediate where position-specific methylation creates more hydrophobic derivatives that may facilitate vacuolar storage or membrane translocation [7].
The transformation from hydroxylated precursors to 1,5,15-Tri-O-methylmorindol is catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs) [5]. These enzymes exhibit regiospecificity for positions 1, 5, and 15 on the anthraquinone nucleus. Molecular characterization of noni OMTs reveals they belong to the class II OMT family, which shows preference for phenolic substrates over alkaloids [7]. The methylation sequence typically initiates at the C-5 position, followed by C-1, and concludes at C-15, with each step increasing the compound's lipophilicity. This enzymatic process represents a detoxification mechanism while simultaneously enhancing bioactivity against herbivores through increased membrane permeability [5].
Table 2: Key Enzymes in Methylmorindol Biosynthesis
Enzyme Class | Gene Family | Substrate Specificity | Cofactor Dependence |
---|---|---|---|
O-Methyltransferase | Class II OMT | Anthraquinone C-5 position | SAM-dependent |
Cytochrome P450 Monooxygenase | CYP71 | Anthraquinone hydroxylation | NADPH-dependent |
Dehydrogenase | SDR | Anthrone oxidation | NAD⁺-dependent |
1,5,15-Tri-O-methylmorindol demonstrates tissue-specific accumulation in Morinda citrifolia:
This distribution correlates with the plant's chemical defense strategy, concentrating biologically active compounds in underground organs most vulnerable to pathogen attack [7]. Within the Rubiaceae family, this compound serves as a chemotaxonomic marker for Morinda species, distinguishing them from related genera like Rubia or Galium that produce different anthraquinone profiles [3]. Seasonal variations significantly impact accumulation, with peak concentrations occurring during the rainy season when fungal pressure is highest [5].
Efficient extraction of 1,5,15-Tri-O-methylmorindol requires specialized approaches:
Recent advances include countercurrent chromatography with heptane-ethyl acetate-methanol-water (5:5:5:5) solvent systems, achieving >95% purity in a single run [7]. The compound's detection is optimized via LC-MS in positive ion mode (m/z 329.1 [M+H]⁺) or TLC with vanillin-sulfuric acid reagent (Rf 0.65 in chloroform-methanol 9:1) [3].
Table 3: Distribution and Isolation Parameters
Plant Tissue | Concentration Range | Optimal Extraction Solvent | Chromatographic System |
---|---|---|---|
Roots | 0.8–1.2 mg/g dry wt | Chloroform:MeOH (2:1) | RP-HPLC (C18, MeOH:H₂O gradient) |
Leaves | <0.05 mg/g dry wt | Ethyl acetate | Silica gel, CHCl₃:MeOH (9:1) |
Seeds | 0.1 mg/g dry wt | n-Hexane:EtOAc (3:2) | Sephadex LH-20/MeOH |
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